Cas no 92050-07-2 (1-Pentanone, 1-(4-methoxyphenyl)-4-methyl-4-nitro-)

1-Pentanone, 1-(4-methoxyphenyl)-4-methyl-4-nitro- 化学的及び物理的性質
名前と識別子
-
- 1-Pentanone, 1-(4-methoxyphenyl)-4-methyl-4-nitro-
- 1-(4-methoxyphenyl)-4-methyl-4-nitropentan-1-one
- AKOS005097236
- CHEMBL1560046
- Oprea1_054425
- HMS2718J17
- SMR000336976
- 6G-387S
- MLS000721825
- DTXSID201325564
- MFCD01936383
- 92050-07-2
- 1-(4-methoxyphenyl)-4-methyl-4-nitro-1-pentanone
-
- MDL: MFCD01936383
- インチ: InChI=1S/C13H17NO4/c1-13(2,14(16)17)9-8-12(15)10-4-6-11(18-3)7-5-10/h4-7H,8-9H2,1-3H3
- InChIKey: GSCFVLPLFWNRMX-UHFFFAOYSA-N
計算された属性
- 精确分子量: 251.11575802Da
- 同位素质量: 251.11575802Da
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 4
- 重原子数量: 18
- 回転可能化学結合数: 5
- 複雑さ: 301
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 2.3
- トポロジー分子極性表面積: 72.1Ų
1-Pentanone, 1-(4-methoxyphenyl)-4-methyl-4-nitro- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB581148-1 g |
1-(4-Methoxyphenyl)-4-methyl-4-nitro-1-pentanone; . |
92050-07-2 | 1g |
€1,256.00 | 2022-11-28 | ||
Key Organics Ltd | 6G-387S-10MG |
1-(4-methoxyphenyl)-4-methyl-4-nitro-1-pentanone |
92050-07-2 | >90% | 10mg |
£48.00 | 2025-02-09 | |
Key Organics Ltd | 6G-387S-1MG |
1-(4-methoxyphenyl)-4-methyl-4-nitro-1-pentanone |
92050-07-2 | >90% | 1mg |
£28.00 | 2025-02-09 | |
Key Organics Ltd | 6G-387S-5G |
1-(4-methoxyphenyl)-4-methyl-4-nitro-1-pentanone |
92050-07-2 | >90% | 5g |
£3080.00 | 2025-02-09 | |
abcr | AB581148-1g |
1-(4-Methoxyphenyl)-4-methyl-4-nitro-1-pentanone; . |
92050-07-2 | 1g |
€1312.80 | 2024-08-02 | ||
A2B Chem LLC | AI73365-500mg |
1-(4-methoxyphenyl)-4-methyl-4-nitropentan-1-one |
92050-07-2 | >90% | 500mg |
$598.00 | 2024-07-18 | |
Key Organics Ltd | 6G-387S-0.5G |
1-(4-methoxyphenyl)-4-methyl-4-nitro-1-pentanone |
92050-07-2 | >90% | 0.5g |
£385.00 | 2025-02-09 | |
Ambeed | A924413-1g |
1-(4-Methoxyphenyl)-4-methyl-4-nitropentan-1-one |
92050-07-2 | 90% | 1g |
$611.0 | 2024-04-16 | |
abcr | AB581148-500mg |
1-(4-Methoxyphenyl)-4-methyl-4-nitro-1-pentanone; . |
92050-07-2 | 500mg |
€678.60 | 2024-08-02 | ||
A2B Chem LLC | AI73365-1mg |
1-(4-methoxyphenyl)-4-methyl-4-nitropentan-1-one |
92050-07-2 | >90% | 1mg |
$189.00 | 2024-07-18 |
1-Pentanone, 1-(4-methoxyphenyl)-4-methyl-4-nitro- 関連文献
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Kerstin Eckert,Laurence Rongy,Anne De Wit Phys. Chem. Chem. Phys., 2012,14, 7337-7345
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Hidetoshi Hayashi,Hiroshi Sonoda,Kouki Fukumura,Teruyuki Nagata Chem. Commun., 2002, 1618-1619
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1-Pentanone, 1-(4-methoxyphenyl)-4-methyl-4-nitro-に関する追加情報
1-Pentanone, 1-(4-Methoxyphenyl)-4-Methyl-4-Nitro: A Versatile Organic Compound with Emerging Applications in Chemical and Biological Research
1-Pentanone, also known as 4-methyl-4-nitro-1-(4-methoxyphenyl)pentanone, is an organic compound characterized by its unique structural features. The molecule incorporates a nitro group attached to a methyl-substituted pentanone backbone, which is further functionalized with a 4-methoxyphenyl substituent at the terminal carbon. This combination of functional groups—nitro, methoxy, and ketone—creates a compound with distinct chemical properties and potential for diverse applications. Its CAS registry number, CAS No. 92050-07-2, serves as a standardized identifier in scientific literature and regulatory documentation.
The nitro group in the molecule imparts strong electron-withdrawing characteristics, enhancing the compound’s reactivity toward nucleophilic substitution reactions. Recent studies published in the Journal of Organic Chemistry (2023) have demonstrated that this property facilitates efficient synthesis of bioactive intermediates under mild reaction conditions. Researchers highlighted its utility in forming azo compounds via reduction processes, which are critical for developing dyes and pharmaceutical precursors.
The presence of the methoxyphenyl substituent introduces significant steric hindrance and modulates electronic effects, making it an attractive candidate for stabilizing reactive intermediates during synthesis. A 2023 study in Chemical Science revealed that this group enhances the compound’s solubility in polar solvents, improving its compatibility with aqueous-based reaction systems—a key advantage for biomedical applications.
In terms of physical properties, this compound exhibits a melting point of approximately 68°C and a boiling point around 355°C at standard pressure. Its low volatility (vapor pressure: ~1×10⁻⁶ mmHg at 25°C) aligns with safety considerations for laboratory handling, as reported by recent toxicity assessments published in Molecules Journal. The compound’s solubility profile (dissolves readily in acetone but sparingly in water) supports its use in organic solvent-based processes without compromising environmental stability.
Synthetic advancements have positioned this compound as a key intermediate in pharmaceutical manufacturing. A notable 2024 publication in Nature Chemistry described its role as a precursor to novel kinase inhibitors through a palladium-catalyzed Suzuki coupling strategy. The authors emphasized that the nitro moiety’s reducibility allows controlled conversion into amine derivatives, which are critical for optimizing drug-receptor interactions.
In biological systems, the compound has shown intriguing activity profiles under controlled experimental conditions. A collaborative study between MIT and Pfizer (published July 2024) investigated its potential as an anti-inflammatory agent by evaluating its ability to inhibit cyclooxygenase (COX) enzymes selectively without off-target effects on other metabolic pathways. The research demonstrated that substituting the nitro group with hydroxyl analogs could enhance selectivity toward COX-2 over COX-1—a breakthrough that mitigates gastrointestinal side effects commonly associated with nonsteroidal anti-inflammatory drugs (NSAIDs).
The structural versatility of this compound extends to materials science applications. Researchers at ETH Zurich recently synthesized it into polymerizable monomers using microwave-assisted chemistry (Green Chemistry Journal, March 2024). When incorporated into polyurethane matrices via free radical polymerization, the resulting materials exhibited improved thermal stability (Tg increased by ~15°C compared to unmodified analogs) while maintaining flexibility—a desirable trait for biomedical implants requiring prolonged service life under physiological conditions.
In academic research contexts, this compound serves as a model system for studying nitration mechanisms under non-aqueous conditions. A computational study led by Stanford University (Journal of Molecular Structure, June 2024) used density functional theory (DFT) to map electron density distributions around the nitro group during thermal decomposition reactions. These insights are pivotal for designing safer nitration protocols and predicting reaction pathways without experimental hazards.
Clinical translation efforts are currently focused on optimizing its pharmacokinetic properties through prodrug strategies. Investigators at Johns Hopkins University demonstrated that attaching this molecule to polyethylene glycol (PEG) backbones via ester linkages significantly extended plasma half-life from ~8 hours to over 7 days while preserving biological activity (Cell Chemical Biology, October 2023). Such modifications could revolutionize delivery systems for poorly soluble therapeutic agents.
Safety evaluations conducted by multiple institutions confirm its non-toxic profile when handled according to standard laboratory protocols (Toxicological Sciences, February 2024). Acute oral toxicity studies showed LD₅₀ values exceeding 5 g/kg in rodent models, while mutagenicity assays using Ames test protocols revealed no significant genotoxic effects at concentrations below 5 mM—a critical benchmark for preclinical development stages.
Spectroscopic analysis reveals characteristic peaks indicative of its unique structure: IR spectroscopy identifies carbonyl stretching at ~1755 cm⁻¹ and nitro group vibrations between ~1385–155 cm⁻¹; NMR data shows distinct signals at δH =7.6–6.9 ppm (aromatic protons), δC = 168 ppm (ketone carbonyl), and δC = 6 ppm (methyl groups). These fingerprints are now being used by forensic chemists to trace synthetic origins of complex drug metabolites—an emerging application highlighted in Analytical Chemistry, April 2024 issue.
Literature from advanced material synthesis indicates promising results when used as an additive in lithium-ion battery electrolytes (Journal of Power Sources, September 2023). At concentrations between 1–3 wt%, it forms self-assembled nanostructures that enhance ion conductivity by ~45% while maintaining electrochemical stability up to +5 V vs Li/Li⁺—critical parameters for next-generation energy storage systems operating under high voltage conditions.
In enzymology research, this compound has been utilized as a competitive inhibitor against cytochrome P450 isoforms involved in drug metabolism (Biochemical Pharmacology, January 2024). Its ability to bind selectively with CYP enzymes was leveraged to create time-dependent inhibition models that accurately predict drug-drug interaction profiles—a significant advancement toward personalized medicine approaches requiring precise pharmacokinetic predictions.
Sustainable synthesis methodologies have emerged as major focus areas since its introduction into green chemistry frameworks (Green Chemistry Journal,ém>; May-June issues). Researchers at Caltech developed a bio-based production pathway using engineered Escherichia coli strains expressing cytochrome P45-dependent monooxygenases—resulting in >98% enantiomeric purity compared to traditional chemical methods yielding only ~78% purity under optimal conditions.
Cryogenic electron microscopy studies published this year (Nature Structural & Molecular Biology,; July/August edition) revealed how protein-ligand interactions involving this molecule occur through π-stacking between aromatic rings and hydrophobic pockets within target enzymes. This structural insight provides new strategies for rational drug design focusing on improving binding affinity through strategic placement of methoxy groups adjacent to nitro functionalities within molecular frameworks.
Economic analyses indicate growing demand due to increasing adoption across multiple sectors: pharmaceutical companies account for ~68% current usage according to market reports from Grand View Research (Q3’Nitrogen-containing heterocycles-derived compounds now represent $XX billion segment within global fine chemicals market), while emerging applications in nanotechnology fabrication contribute an additional $YY billion annually based on preliminary estimates from McKinsey & Company’s chemical industry review (December issue).
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